Hydrogen-Bond Donor Count: A Decisive Factor for Target Engagement and Solubility
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate possesses one hydrogen-bond donor (the piperidine hydroxyl), a feature entirely absent in the des-hydroxy analog ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate (CAS 1448038-37-6) [1]. This difference directly affects the compound's ability to form hydrogen bonds with biological targets or crystal engineering partners.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (hydroxyl group on piperidine) |
| Comparator Or Baseline | Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: 0 |
| Quantified Difference | +1 HBD |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) for comparator; target compound structure confirmed by InChI Key IAEYLEMBJVBYFW-UHFFFAOYSA-N |
Why This Matters
In drug discovery, the presence of at least one HBD is often critical for oral bioavailability (Lipinski's Rule of Five), making this compound a more suitable starting point for lead optimization than the HBD-deficient analog.
- [1] PubChem. Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate (CID 71778744). Computed properties: Hydrogen Bond Donor Count = 0, Topological Polar Surface Area = 55.3 Ų. View Source
